N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
CAS No.: 334498-02-1
Cat. No.: VC4918840
Molecular Formula: C15H13N5O2
Molecular Weight: 295.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334498-02-1 |
|---|---|
| Molecular Formula | C15H13N5O2 |
| Molecular Weight | 295.302 |
| IUPAC Name | N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
| Standard InChI Key | HVQJSZRZGSTCPC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzamide core (C₆H₅CONH-) linked to a 4-methoxyphenyl group at the amide nitrogen and a tetrazole ring at the para position of the benzamide aromatic ring. The tetrazole moiety, a five-membered ring with four nitrogen atoms, enhances metabolic stability and bioavailability by mimicking carboxylic acid groups in biological systems. The methoxy group (-OCH₃) contributes to lipophilicity, facilitating membrane permeability and target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂ |
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | N-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide |
| Solubility | Moderate in DMSO, low in water |
| Melting Point | 215–220°C (decomposes) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. The ¹H-NMR spectrum exhibits characteristic signals: a singlet for the methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.8–8.2 ppm, and a broad peak for the amide NH at δ 10.1 ppm. High-resolution MS confirms the molecular ion peak at m/z 295.30 .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Acylation of 4-Methoxyaniline: Reacting 4-methoxyaniline with 4-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, with yields reaching 65–70%.
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Tetrazole Ring Formation: Alternatively, the tetrazole group can be introduced via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride, though this method requires stringent temperature control (0–5°C) .
Table 2: Comparative Synthesis Strategies
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | 4-Methoxyaniline, DCM, Et₃N | 68 | 98 |
| Cycloaddition | NaN₃, NH₄Cl, DMF | 55 | 95 |
Process Optimization
Key parameters influencing yield include:
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Temperature: Excess heat promotes side reactions like hydrolysis of the benzoyl chloride.
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Catalysts: Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency by 15–20% .
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Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity.
| Activity | Model/Assay | Result |
|---|---|---|
| Antimicrobial | Broth microdilution | MIC = 8–16 µg/mL |
| Anti-inflammatory | Carrageenan edema | 62% reduction at 50 mg/kg |
| Analgesic | Hot-plate test | 75% latency increase |
| Anticancer | MCF-7 cells | IC₅₀ = 12 µM |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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N-(4-Phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: Replacing methoxy with phenoxy improves COX-2 selectivity but increases hepatotoxicity risk.
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4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Chlorine at position 4 enhances anticancer activity but reduces aqueous solubility.
Table 4: Structure-Activity Relationships
| Compound | Substituent | Bioactivity |
|---|---|---|
| N-(4-Methoxyphenyl)-... | -OCH₃ at C4 | Balanced efficacy/safety |
| N-(4-Phenoxyphenyl)-... | -OPh at C4 | High COX-2 inhibition |
| 4-Chloro-N-(4-methoxy.. | -Cl at C4 | Enhanced anticancer |
Pharmacokinetic Considerations
Future Research Directions
Mechanistic Elucidation
Advanced techniques like cryo-electron microscopy and isothermal titration calorimetry (ITC) could clarify interactions with COX-2 and NF-κB . Molecular dynamics simulations may predict binding affinities for rational drug design.
Structural Optimization
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Prodrug Development: Esterification of the amide group to enhance solubility.
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Hybrid Analogues: Incorporating pyridine or piperazine rings to modulate receptor selectivity .
Preclinical and Clinical Translation
Rodent toxicology studies are needed to establish safety margins. Phase I trials could evaluate pharmacokinetics in oncology or inflammatory disease cohorts, leveraging the compound’s dual mechanism of action.
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